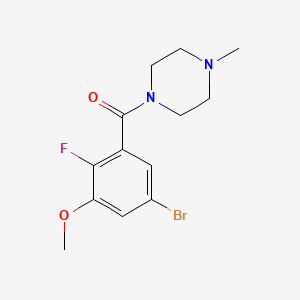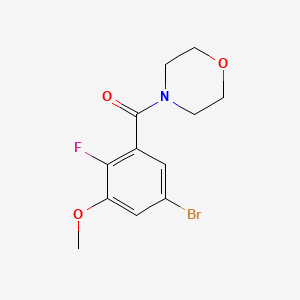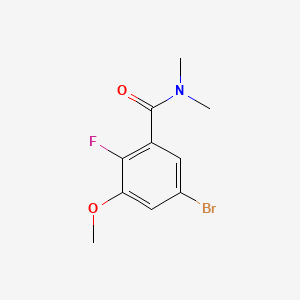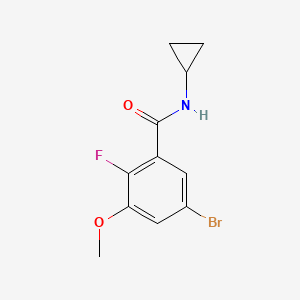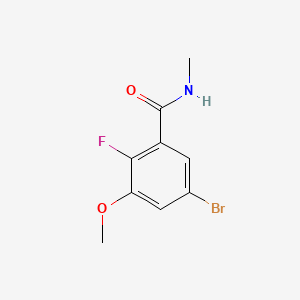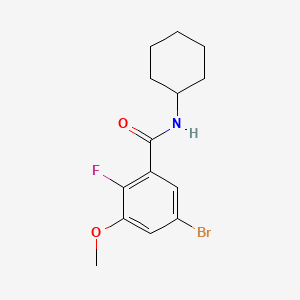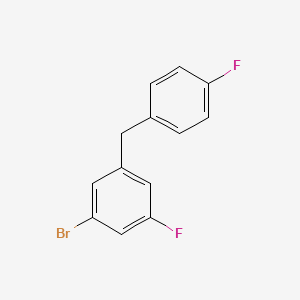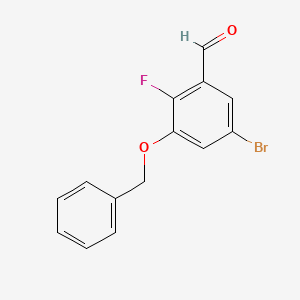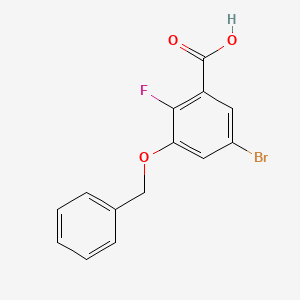
3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid” is a complex organic compound. It seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The compound has additional functional groups attached to the benzene ring, including a benzyloxy group, a bromine atom, and a fluorine atom .
Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid” would consist of a benzene ring (from the benzoic acid) with a benzyloxy group, a bromine atom, and a fluorine atom attached at the 3rd, 5th, and 2nd positions respectively . The exact spatial arrangement of these groups would depend on the specific synthesis conditions.Chemical Reactions Analysis
The chemical reactions involving “3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid” would depend on the reaction conditions and the other reactants present. The benzyloxy group, bromine atom, and fluorine atom could potentially undergo various substitution reactions. The carboxylic acid group could also participate in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid” would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The benzyloxy and carboxylic acid groups could allow for hydrogen bonding, influencing the compound’s solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
Compounds like 3-Benzyloxybenzoic acid are used as intermediates in the synthesis of various pharmaceuticals .
Suzuki-Miyaura Coupling
Boronic acids and derivatives are commonly used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is pivotal in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Electrophilic Fluorination Reagent
Similar compounds have been used as reactants for the preparation of palladium-based fluoride-derived electrophilic fluorination reagents . These reagents are important for positron emission tomography (PET) imaging agents.
Synthesis of Isoindolines
Isoindolines are a class of heterocyclic organic compounds that have applications in medicinal chemistry. Palladium-catalyzed cascade reactions using related compounds can lead to the synthesis of substituted isoindolines .
Ruthenium-Catalyzed Hydrogenation
Ruthenium catalysts are employed in hydrogenation reactions, which are fundamental in organic synthesis. Compounds similar to 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid may serve as reactants in such reactions .
Inhibitors of Salicylate Synthase
There is research exploring chromane derivatives as inhibitors of salicylate synthase from M. tuberculosis, where related compounds have been used .
Wirkmechanismus
Target of Action
It’s known that benzylic compounds often participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Mode of Action
In the context of Suzuki–Miyaura coupling, 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid may interact with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to palladium
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds . Therefore, it’s plausible that this compound could influence a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
The compound’s benzylic structure and halogen substituents could potentially influence its bioavailability and pharmacokinetic properties .
Result of Action
As a potential participant in suzuki–miyaura coupling reactions, this compound could contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of organic compounds .
Action Environment
The action, efficacy, and stability of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid can be influenced by various environmental factors. For example, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species . Additionally, the compound’s efficacy in Suzuki–Miyaura coupling reactions could be influenced by the specific reaction conditions, such as the choice of catalyst and the presence of other reagents .
Zukünftige Richtungen
The potential applications and future directions for “3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid” would depend on its physical and chemical properties, as well as the specific context in which it’s being used. It could potentially be used as a building block in the synthesis of more complex organic compounds .
Eigenschaften
IUPAC Name |
5-bromo-2-fluoro-3-phenylmethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-10-6-11(14(17)18)13(16)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLHJVBIDGWVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

